molecular formula C15H24N2O5 B2514205 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-56-0

2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2514205
CAS No.: 1418113-56-0
M. Wt: 312.366
InChI Key: DEPZCAABWGAVSR-JTQLQIEISA-N
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Description

Structure and Key Features: The compound 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid features a 1,3-oxazole core substituted with a carboxylic acid group at position 4, a methyl group at position 5, and a branched (1S)-configured side chain at position 2. The side chain includes a tert-butoxycarbonyl (Boc)-protected amino group and a 3-methylbutyl moiety. This structure combines a heterocyclic scaffold with a chiral, sterically hindered amino acid derivative, making it valuable in medicinal chemistry for drug discovery, particularly in protease inhibitor design or as a building block for peptide mimetics .

Role of the Boc Group:
The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. This is critical for stepwise synthesis in complex molecule assembly .

Stereochemical Significance: The (1S) configuration of the amino group introduces chirality, which can influence biological activity and binding affinity in target proteins. Such stereospecificity is often leveraged in enantioselective drug development .

Properties

IUPAC Name

5-methyl-2-[(1S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-8(2)7-10(16-14(20)22-15(4,5)6)12-17-11(13(18)19)9(3)21-12/h8,10H,7H2,1-6H3,(H,16,20)(H,18,19)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPZCAABWGAVSR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(CC(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](CC(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions. This article explores its biological activity, synthesis, and potential applications in various fields.

  • Molecular Formula : C15H24N2O5
  • Molecular Weight : 312.36 g/mol
  • IUPAC Name : 5-methyl-2-[(1S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-1,3-oxazole-4-carboxylic acid
  • InChI Key : DEPZCAABWGAVSR-SNVBAGLBSA-N

Biological Activity

The biological activity of this compound is primarily derived from its ability to serve as a precursor in the synthesis of biologically active peptides and other compounds. The oxazole ring structure is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance, in a study evaluating the antibacterial properties of substituted oxazoles:

CompoundMIC (µg/ml) against Candida spp.MIC (µg/ml) against Aspergillus spp.
111.6 (C. albicans)1.6 (A. niger)
120.8 (C. tropicalis)0.8 (A. flavus)

These results suggest that the compound may possess notable antifungal activity, making it a candidate for further development in treating fungal infections .

Antibacterial Activity

A comprehensive review of oxazole derivatives highlighted their antibacterial potential against both Gram-positive and Gram-negative bacteria. For example, compounds derived from oxazole structures showed inhibition zones measured in millimeters against various bacterial strains:

CompoundS. aureusE. coli
152017
Amoxicillin3027

This data indicates that derivatives of the compound may be effective against common bacterial pathogens .

The mechanism by which this compound exerts its biological effects largely hinges on the oxazole moiety's ability to interact with biological targets. The Boc group serves to protect the amino functionality during synthesis, allowing for selective reactions that can lead to biologically active products upon deprotection.

Case Studies and Research Findings

Several studies have documented the synthesis of oxazole derivatives and their evaluation for biological activities:

  • Antimicrobial Studies : A study synthesized a series of oxazole derivatives and evaluated their antimicrobial activity using standard reference drugs such as ampicillin and clotrimazole. Some derivatives demonstrated superior activity compared to these controls .
  • Peptide Synthesis Applications : The compound has been used in peptide synthesis where the Boc group protects amino acids during coupling reactions, thus facilitating the formation of complex peptides with therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in molecular weight, substituents, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Application/Notes Reference
2-{(1S)-1-[(tert-Butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid C15H24N2O5 312.36 5-methyl oxazole, Boc-protected (1S)-3-methylbutyl chain Potential protease inhibitor building block
5-(1-{(Tert-butoxy)carbonylamino}ethyl)-1,3-oxazole-4-carboxylic acid C12H18N2O5 270.28 Boc-protected methylaminoethyl chain, no stereochemistry Intermediate in peptide synthesis
4-[(Benzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole C28H39N5O7 565.64 Imidazole core, dual Boc-protected lysine, benzyl group Experimental enzyme inhibitor
2-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylic acid C8H7N3O3 193.16 Pyrazole-oxazole hybrid, no Boc protection Building block for heterocyclic drug candidates

Key Observations

Heterocyclic Core Variations :

  • The target compound’s 1,3-oxazole core is distinct from imidazole derivatives (e.g., ), which may alter electronic properties and hydrogen-bonding capacity. Oxazoles are less basic than imidazoles, affecting solubility and interaction with biological targets .
  • Pyrazole-oxazole hybrids () lack the Boc group, simplifying synthesis but reducing versatility in multi-step reactions .

Side Chain Complexity :

  • The (1S)-3-methylbutyl chain in the target compound introduces steric hindrance and chirality, which are absent in simpler analogues like the ethyl-substituted oxazole in . This could enhance target selectivity in drug design .
  • Dual Boc-protected lysine in imidazole derivatives () offers orthogonal protection strategies but increases molecular weight and synthetic complexity .

Functional Group Impact :

  • Carboxylic acid groups (common to all listed compounds) enable conjugation with amines or alcohols, critical for prodrug strategies or polymer-supported synthesis .
  • The absence of a Boc group in pyrazole-oxazole hybrids () limits their utility in controlled deprotection workflows .

Q & A

Q. What are the standard synthetic protocols for preparing 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by cyclization to form the oxazole ring. Key steps include:

Amino Protection : React the starting amino acid derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to introduce the Boc group .

Oxazole Formation : Use cyclization agents like EDCI/HOBt or POCl₃ to facilitate ring closure .

Purification : Chromatography (e.g., silica gel or HPLC) is critical to isolate the product from by-products .

Table 1 : Common Reaction Conditions

StepReagents/ConditionsYield Range
Boc ProtectionBoc₂O, Et₃N, DCM, RT70-85%
CyclizationPOCl₃, 0–5°C50-65%
PurificationReverse-phase HPLC>95% purity

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and functional groups (e.g., Boc group at δ 1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight .
  • X-ray Crystallography : For absolute configuration determination, if crystals are obtainable .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store at 2–8°C in a dry environment to prevent decomposition .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance cyclization efficiency .
  • Catalyst Variation : Explore alternatives to POCl₃, such as T3P® or DCC, to reduce side reactions .
  • In-line Monitoring : Use FTIR or HPLC to track reaction progress and adjust parameters in real time .

Table 2 : Optimization Case Study

ConditionYield (%)Purity (%)
POCl₃, DCM5590
T3P®, THF6895
EDCI/HOBt, DMF7297

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer :
  • Purity Verification : Re-test the compound using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls .
  • Data Reprodubility : Cross-validate results in independent labs with blinded samples .

Q. What strategies are recommended for studying the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
  • Molecular Dynamics (MD) Simulations : Model docking poses to identify key binding residues .

Q. How should researchers address the lack of ecological toxicity data for this compound?

  • Methodological Answer :
  • Biodegradation Assays : Conduct OECD 301 tests to assess aerobic degradation in water/soil .
  • Ecotoxicology Screening : Use Daphnia magna or algae models for acute toxicity profiling .
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., Boc-protected amino acids) to predict behavior .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data in different solvent systems?

  • Methodological Answer :
  • Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., logP values) .
  • Temperature Gradients : Test solubility at 4°C, 25°C, and 40°C to identify thermal stability trends .
  • Co-solvent Blends : Explore DMSO/water or ethanol/PBS mixtures to enhance dissolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.